2-[(3-Pyridylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Pyridylimino)methyl]phenol is a chemical compound that features a phenol group and a pyridyl group connected through an imine linkage. This compound is known for its unique properties, including its ability to form hydrogen bonds and its fluorescent characteristics. It has been studied for various applications, particularly in the field of analytical chemistry as a fluorescent probe.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridylimino)methyl]phenol typically involves the condensation reaction between 3-aminopyridine and salicylaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Pyridylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form less fluorescent products.
Reduction: Reduction reactions can convert the imine group back to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: The major product is a less fluorescent oxidized form of the compound.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[(3-Pyridylimino)methyl]phenol has several scientific research applications:
Analytical Chemistry: Used as a fluorescent probe for detecting superoxide anion radicals and measuring superoxide dismutase activity.
Biology and Medicine:
Industry: Possible use in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of 2-[(3-Pyridylimino)methyl]phenol as a fluorescent probe involves its oxidation by superoxide anion radicals. The compound’s fluorescence is quenched upon oxidation, allowing for the indirect measurement of superoxide anion levels. This mechanism is particularly useful in studying oxidative stress and the activity of antioxidant enzymes like superoxide dismutase.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Pyridylimino)methyl]phenol
- 2-[(4-Methyl-2-pyridylimino)methyl]phenol
- 2-[(4,6-Dimethyl-2-pyridylimino)methyl]phenol
Uniqueness
2-[(3-Pyridylimino)methyl]phenol is unique due to its specific structural configuration, which imparts distinct fluorescent properties and reactivity. Its ability to act as a fluorescent probe for superoxide anion radicals sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(pyridin-3-yliminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-6-2-1-4-10(12)8-14-11-5-3-7-13-9-11/h1-9,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMOGSGZQSAJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40989-90-0 |
Source
|
Record name | NSC131217 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.